1-Octylglycerol
Description
Nomenclature and Structural Classification
The identification and categorization of 1-Octylglycerol are based on its chemical structure and the established rules of chemical nomenclature.
Systematic and Common Synonyms
This compound is known by several systematic and common synonyms. Its systematic name, based on IUPAC nomenclature, is (2S)-3-octoxypropane-1,2-diol, reflecting its specific stereochemistry nih.gov. Other synonyms include 1-O-Octyl-sn-glycerol, (S)-1-octyl-glycerol, and Caprylyl Glyceryl Ether nih.govontosight.aichemicalbook.comchembk.comchemicalbook.comchembk.com. Database identifiers such as CHEBI:169482, CHEMBL1256398, and LMGL01020027 are also used for its identification in chemical and biological databases nih.govontosight.aiebi.ac.uklipidmaps.orglipidmaps.org.
Chemical Structure and Isomerism
The chemical structure of this compound consists of a glycerol (B35011) backbone where an octyl group (an eight-carbon alkyl chain) is attached to one of the primary hydroxyl groups via an ether linkage ontosight.ai. The molecular formula for this compound is C₁₁H₂₄O₃, and its molecular weight is approximately 204.31 g/mol nih.govontosight.aichembk.comchemicalbook.comchembk.comontosight.ainih.gov.
This compound exhibits isomerism, primarily with 2-Octylglycerol (also known as 2-Octyl glyceryl ether or 2-octoxypropane-1,3-diol). In 2-Octylglycerol, the octyl group is attached to the secondary hydroxyl group of the glycerol backbone ontosight.ainih.gov. Both isomers share the same molecular formula (C₁₁H₂₄O₃) and molecular weight but differ in the position of the octyl group attachment, leading to distinct chemical and physical properties ontosight.ainih.gov.
| Property | This compound (CID 15956913) | 2-Octylglycerol (CID 372441) |
| Molecular Formula | C₁₁H₂₄O₃ | C₁₁H₂₄O₃ |
| Molecular Weight | 204.31 g/mol | 204.31 g/mol |
| IUPAC Name | (2S)-3-octoxypropane-1,2-diol | 2-octoxypropane-1,3-diol |
| PubChem CID | 15956913 | 372441 |
Classification within Glycerol Ethers and Monoradylglycerols
This compound is classified as a glycerol ether because it contains an alkyl group linked to a glycerol backbone through an ether bond ontosight.aiwikipedia.orgcornell.eduresearchgate.net. Specifically, it is a monoalkylglycerol, meaning it has one alkyl chain attached to the glycerol. Within the LIPID MAPS classification system, this compound is categorized under Monoradylglycerols lipidmaps.orglipidmaps.orglipidmaps.org. Monoradylglycerols are a class of lipids where a single hydrocarbon chain is attached to a glycerol backbone, either through an ester or an ether linkage lipidmaps.org. This compound falls into the sub-class of monoalkylglycerols due to its ether linkage lipidmaps.orglipidmaps.orglipidmaps.org.
Historical Context of Alkylglycerol Research
The research into alkylglycerols, the class of compounds to which this compound belongs, has a history extending back to the early 20th century. Alkylglycerols were first identified in 1922 by Japanese researchers Tsujimoto and Toyama, who found them in shark liver oil nih.goveurohealthproject.comorthomolecular.orghugyourlife.hr. Sir Robert Robinson, a Nobel laureate, later synthesized these compounds in 1930 nih.govorthomolecular.orghugyourlife.hrtherascience.com.
Early research in the 1950s, notably by Swedish physician Astrid Brohult, focused on the potential biological effects of alkylglycerols. Her work initially involved studying the effects of calf bone marrow extracts on white blood cell production in children with leukemia nih.goveurohealthproject.comhugyourlife.hrdarwin-nutrition.fr. The active components responsible for the observed stimulation of white blood cell production were later identified as alkylglycerols eurohealthproject.comhugyourlife.hrdarwin-nutrition.fr. This led to further investigations into the use of alkylglycerols, particularly in the context of radiation treatment and their effects on the hematopoietic and immune systems nih.goveurohealthproject.comhugyourlife.hrdarwin-nutrition.frmusculoskeletalkey.comwellnessresources.comimmuno-research.com. While much of the historical research focused on the mixture of alkylglycerols found in natural sources like shark liver oil, including compounds like batyl alcohol, chimyl alcohol, and selachyl alcohol, these early studies provided the foundation for the investigation of individual alkylglycerols like this compound nih.govmusculoskeletalkey.com. The historical context highlights the long-standing interest in the biological activities of this class of lipids.
| Year | Key Event | Researchers/Figures | Source |
| 1922 | Discovery of alkylglycerols in shark liver oil | Tsujimoto and Toyama (Japanese) | nih.goveurohealthproject.comorthomolecular.orghugyourlife.hr |
| 1930 | First synthesis of alkylglycerols | Sir Robert Robinson | nih.govorthomolecular.orghugyourlife.hrtherascience.com |
| 1950s | Research on alkylglycerols and white blood cells | Dr. Astrid Brohult (Swedish) | nih.goveurohealthproject.comhugyourlife.hrdarwin-nutrition.fr |
| 1963 | Publication on alkylglycerols in radiation treatment | Brohult | nih.govmusculoskeletalkey.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H24O3 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2S)-3-octoxypropane-1,2-diol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3/t11-/m0/s1 |
InChI Key |
GUPXYSSGJWIURR-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCOC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCOCC(CO)O |
Synonyms |
1-O-octyl-sn-glycerol |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Synthetic Pathways for 1-Octylglycerol
Several approaches exist for the synthesis of 1-alkylglycerols, including this compound. One common strategy involves the reaction of glycerol (B35011) or a protected glycerol derivative with an alkyl halide or a related activated alkyl species. google.comresearchgate.net
A prominent method utilizes solketal (B138546) (isopropylidene ketal of glycerol) as a starting material. researchgate.netrsc.orgresearchgate.net Solketal can be deprotonated using a strong base such as potassium hydroxide (B78521) (KOH), sodium hydride (NaH), sodium amide (NaNH₂), or potassium hydride (KH) in various solvents like benzene, toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). researchgate.net The resulting alkoxide is then reacted with a bromoalkyl or mesylate lipid alcohol to form the ether bond. researchgate.net Subsequent removal of the acetal (B89532) protecting group under acidic conditions yields the 1-O-alkylglycerol. researchgate.netnih.gov This method, starting from racemic solketal, typically produces racemic 1-alkylglycerols. researchgate.net Enantiopure 1-O-alkyl-sn-glycerols can be synthesized using enantiopure solketal as the starting material. researchgate.netnih.gov
Another synthetic route involves the reaction of an alcohol with glycidol (B123203) using an acidic or basic catalyst. google.com Additionally, the reaction of glycerol with an alkyl halide in the presence of a base is a known method for preparing alkyl glycerol ethers. google.com
A chemoselective route for the synthesis of 1-O-alkylglycerols, including those found in shark liver oil, has been reported using the opening of the epoxide ring of an alkylglycidyl ether. One approach involves the reaction of an alkylglycidyl ether with a carboxylic acid in a low-water mixture containing a strong acid catalyst, followed by transesterification of the acylated alkyl glycerol ether with an excess of an aliphatic alcohol. google.com Another method for epoxide ring opening in the synthesis of 1-O-alkylglycerols utilizes benzoic acid. rsc.orgrsc.org
Reductive alkylation of glycerol with linear aldehydes in the presence of a palladium on carbon (Pd/C) catalyst and a Brønsted acid co-catalyst under hydrogen pressure is another method for obtaining 1-O-alkyl glycerol ethers with high yields and selectivity. rsc.org
Research has also explored the synthesis of alkylglycerols containing alkyne moieties, utilizing techniques such as the opening of oxiranes with alkynyl boranes and solketal etherification. africaresearchconnects.com
Here is a summary of some synthetic approaches:
| Starting Material(s) | Reagents/Conditions | Key Step(s) | Product Type | References |
| Solketal + Alkyl halide/mesylate | Base (KOH, NaH, etc.), Solvent, Acidic deprotection | Williamson Ether Synthesis, Acetal Hydrolysis | 1-O-Alkylglycerol | researchgate.netresearchgate.netnih.gov |
| Alcohol + Glycidol | Acidic or Basic Catalyst | Ether Formation | Alkyl Glycerol Ether | google.com |
| Glycerol + Alkyl halide | Base | Ether Formation | Alkyl Glycerol Ether | google.com |
| Alkylglycidyl ether + Carboxylic acid | Strong acid catalyst, Transesterification with alcohol | Epoxide Ring Opening, Esterification | 1-Alkylglycerol Ether | google.com |
| Glycerol + Linear aldehyde | Pd/C catalyst, Brønsted acid, H₂ pressure | Reductive Alkylation | 1-O-Alkyl Glycerol Ether | rsc.org |
Strategies for Alkylglycerol Derivatization
Alkylglycerols can undergo various derivatization reactions to modify their structure and properties, often for analytical purposes or to create new lipid species.
Ether Bond Formation
While the primary ether bond in 1-alkylglycerols is typically formed during their synthesis, further etherifications are possible at the remaining hydroxyl groups of the glycerol backbone. However, the provided search results primarily focus on the initial ether formation at the sn-1 position. The synthesis of symmetric glyceryl diethers, involving the reaction of epichlorohydrin (B41342) with alcohols, demonstrates the formation of multiple ether bonds on the glycerol core. csic.es
Esterification for Acylglycerol Ethers
Esterification is a common derivatization strategy for alkylglycerols, allowing the introduction of fatty acyl chains at the free hydroxyl positions (sn-2 and sn-3) of the glycerol backbone, forming acylglycerol ethers. Naturally occurring alkylglycerols are often found esterified with fatty acids. nih.govmusculoskeletalkey.com
Enzymatic esterification offers a regio- and stereoselective approach to prepare acyl glycerol derivatives, including alkyl glycerol esters. nih.gov Using fatty acid anhydrides and a 1,3-specific lipase (B570770) can facilitate the selective esterification of specific hydroxyl groups on the glycerol backbone. nih.gov
Chemical methods for esterification also exist. For analytical purposes, acetylation of the free hydroxyl groups with reagents like acetic anhydride (B1165640) in pyridine (B92270) or acetyl chloride can be performed to form diacetyl esters of alkylglycerols. researchgate.netmdpi.com This derivatization is particularly useful for techniques like gas chromatography (GC) analysis. mdpi.com
The synthesis of diacylglyceryl ether diastereomers derived from batyl alcohol (a C18:0 alkylglycerol) has been achieved through a four-step chemoenzymatic approach. This involved the coupling of polyunsaturated fatty acids (PUFAs) using a regioselective lipase and the coupling of other molecules using coupling agents like EDCI in the presence of a base and catalyst like DMAP. skemman.is
Here is a table summarizing esterification methods:
| Method | Reagents/Conditions | Selectivity | Application/Product Type | References |
| Enzymatic | Fatty acid anhydrides, 1,3-specific lipase | Regio- and Stereoselective | Alkyl Glycerol Esters | nih.gov |
| Chemical (Acetylation) | Acetic anhydride/pyridine or Acetyl chloride | Non-selective (typically) | Diacetyl Alkylglycerol Esters | researchgate.netmdpi.com |
| Chemoenzymatic | Lipase for PUFA coupling, Coupling agent (EDCI), Base (DMAP) | Regioselective (Lipase) | Diacylglyceryl Ether Diastereomers | skemman.is |
Physicochemical Considerations in Synthesis
Physicochemical properties play a significant role in the synthesis and handling of alkylglycerols. The molecular diversity resulting from different alkyl chain lengths and degrees of substitution in glycerol derivatives leads to variations in properties such as polarity, hydrophobicity, and viscosity. publish.csiro.auresearchgate.net These properties can influence reaction outcomes, solubility, and purification strategies.
For instance, the aqueous solubility of 1-O-alkylglycerols decreases as the alkyl chain length increases, which affects their partition coefficient in solvent mixtures used during work-up procedures. researchgate.net The amphiphilic nature of 1-alkylglycerols, possessing both a hydrophilic glycerol head and a hydrophobic alkyl tail, is a key characteristic that influences their behavior in various systems, including their potential use as surfactants or in drug delivery systems. ontosight.airesearchgate.net
In synthetic procedures, factors such as reaction temperature, solvent choice, catalyst concentration, and reaction time are optimized based on the specific reactants and desired product, taking into account the physicochemical properties of the intermediates and products. rsc.orgrsc.orgcsic.es For example, in the synthesis of symmetric glyceryl diethers, the reaction temperature and the molar ratio of reactants were optimized to achieve high conversions and yields. csic.es The use of solketal as a starting material in some syntheses increases the solubility of the glycerol derivative with long-chain reagents, improving selectivity. researchgate.net
The stability of the ether bond in alkylglycerols, compared to the ester bond in triglycerides, is a notable physicochemical characteristic. researchgate.netmusculoskeletalkey.com This greater stability can influence their metabolic fate and chemical reactivity. researchgate.net
Biochemical Roles and Metabolic Intersections
Role in Lipid Metabolism Pathways
Alkylglycerols, including 1-octylglycerol, play significant roles within the complex network of lipid metabolism, particularly in the synthesis and degradation of ether lipids.
Integration with Glycerol (B35011) and Fatty Acid Metabolic Cycles
Glycerol and fatty acids are central components of lipid metabolism, primarily known for their roles in the synthesis and breakdown of triglycerides, the main form of energy storage in animals lumenlearning.commsdmanuals.comyoutube.com. Glycerol released from triglyceride breakdown can enter the glycolysis pathway, while fatty acids undergo beta-oxidation to produce acetyl-CoA, which fuels the Krebs cycle lumenlearning.commsdmanuals.comtocris.comwikipedia.org.
Alkylglycerols like this compound integrate into lipid metabolism through pathways distinct from, yet connected to, the primary glycerol and fatty acid cycles. They serve as precursors for the synthesis of ether lipids, such as plasmanyl and plasmenyl phospholipids (B1166683), including the signaling molecule platelet-activating factor (PAF) pnas.orgnih.govmdpi.comresearchgate.net. The biosynthesis of ether lipids begins in the peroxisome, utilizing dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, and a fatty alcohol derived from a fatty acyl-CoA nih.gov. Alkylglycerone phosphate synthase (AGPS) catalyzes the formation of the ether bond by exchanging an acyl chain for an alkyl group nih.gov. The resulting alkyl-DHAP is then reduced to 1-O-alkyl glycerol-3-phosphate (AGP), a precursor for ether lipid synthesis, which occurs in the endoplasmic reticulum nih.gov.
While the glycerol backbone in triglycerides is derived from glycerol-3-phosphate, which can originate from either glycerol or DHAP, the alkylglycerol pathway directly incorporates an alkyl-glycerol structure. This suggests a parallel entry point into phospholipid synthesis that bypasses some initial steps of de novo diacyl phospholipid synthesis nih.govplos.org. Studies have shown that dietary alkylglycerols can be incorporated into plasmalogens in various tissues plos.org.
Influence on Lipid Profiles and Related Metabolic Markers
While direct studies specifically on the influence of this compound on systemic lipid profiles and common metabolic markers (like triglycerides, cholesterol, LDL, HDL) are less extensively documented in the provided search results, the general impact of alkylglycerols as precursors for ether lipids implies a potential, albeit indirect, influence. Ether lipids are integral components of cell membranes and are involved in various cellular processes, and alterations in their levels due to precursor availability could affect membrane properties and signaling pathways, which in turn might impact lipid homeostasis pnas.orgnih.govmdpi.com.
Research on conditions like Type 1 diabetes mellitus highlights how disruptions in lipid metabolism lead to altered lipid profiles, including changes in triglycerides, diglycerides, phosphatidylcholines, and phosphatidylethanolamines nih.gov. While this study focuses on diabetes, it underscores the interconnectedness of various lipid classes and metabolic markers nih.gov. The integration of alkylglycerols into phospholipid synthesis suggests they could play a role in maintaining or altering the balance of these lipid species.
Interactions with Other Metabolic Pathways
Alkylglycerols and their derived ether lipids interact with several other metabolic and signaling pathways.
One significant interaction is with the pathway involving platelet-activating factor (PAF). PAF is a potent signaling molecule derived from ether lipids (specifically, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) pnas.org. Alkylglycerols can serve as precursors for PAF synthesis via the remodeling pathway pnas.orgmdpi.comresearchgate.net. PAF is involved in inflammation, immune responses, and platelet aggregation, linking alkylglycerol metabolism to these physiological processes pnas.orgmdpi.commdpi.com.
Alkylglycerols may also influence pathways related to cellular signaling, potentially by being incorporated into membrane phospholipids, thereby altering membrane fluidity or interacting with signaling molecules rsc.org. Studies suggest they could modulate the activity of enzymes like protein kinase C and diacylglycerol kinase, although the specific role of this compound in this context requires further detailed investigation acs.org.
Furthermore, the metabolism of alkylglycerols is linked to the activity of alkylglycerol monooxygenase (AGMO), the enzyme responsible for cleaving the ether bond pnas.orgmdpi.comresearchgate.net. AGMO activity is dependent on tetrahydrobiopterin, a cofactor also essential for nitric oxide synthases and aromatic amino acid hydroxylases, suggesting a connection between ether lipid metabolism and pathways involving these enzymes pnas.org. Modulation of AGMO activity has been shown to impact the cellular lipidome significantly, affecting not only ether lipids but also other complex lipids pnas.org.
While broad associations between galectins (proteins involved in cell interactions) and general carbohydrate, lipid, or amino acid metabolism pathways were not found in one study, both galectin-1 and galectin-3 were associated with proteins in the triglyceride metabolism pathway nih.gov. This highlights the intricate and sometimes unexpected connections between different metabolic routes and cellular components nih.gov.
Enzymatic Biotransformations of this compound and Related Compounds
The primary enzyme responsible for the catabolism of alkylglycerols, including this compound, is alkylglycerol monooxygenase (AGMO), also known as glyceryl ether monooxygenase pnas.orgmdpi.comresearchgate.net. This enzyme catalyzes the oxidative cleavage of the ether bond, converting alkylglycerols into a fatty aldehyde and glycerol pnas.orgresearchgate.net. This irreversible degradation step is crucial for the turnover of ether lipids pnas.orgresearchgate.net. AGMO is a tetrahydrobiopterin-dependent enzyme, linking its activity to the availability of this cofactor pnas.org.
Related compounds, such as lyso-platelet activating factor (lyso-PAF), which is an alkylglycerol phospholipid, are also substrates for AGMO pnas.orgresearchgate.net. The cleavage of lyso-PAF by AGMO can serve as a mechanism to terminate PAF signaling pnas.orgresearchgate.net.
Enzymatic reactions are also involved in the synthesis of alkylglycerols and ether lipids. As mentioned earlier, alkylglycerone phosphate synthase (AGPS) is a key enzyme in the peroxisomal pathway that forms the ether bond nih.gov. Additionally, an alkylglycerol kinase is suggested to phosphorylate 1-alkylglycerols, allowing them to enter the pathway for the synthesis of ether-linked glycerophospholipids plos.org.
Studies have also investigated the stereoselectivity of lipases in reactions involving octadecylglycerol, a related alkylglycerol, indicating that enzymatic processes can differentiate between stereoisomers of these compounds acs.org. This suggests that the specific stereochemistry of this compound (e.g., the sn-1 or sn-2 configuration) could influence its enzymatic biotransformation.
Endogenous Presence and Biological Sources of Alkylglycerols
Alkylglycerols are naturally occurring ether lipids found in various biological sources, including both marine organisms and mammals mdpi.comalkylglycerols.orgresearchgate.netnih.gov. They are present in human tissues, with notable concentrations in hematopoietic organs such as bone marrow, spleen, and liver, as well as in neutrophils and human milk researchgate.netnih.gov. Cow's milk also contains alkylglycerols researchgate.netnih.gov.
Marine sources are particularly rich in alkylglycerols. Shark liver oil, in particular, has been recognized for centuries as a significant source alkylglycerols.orgresearchgate.netnih.gov. Species like the ratfish (Chimaera monstrosa) and various sharks (elasmobranch fish) contain high levels of these compounds mdpi.comrsc.orgalkylglycerols.orgresearchgate.netnih.gov. The composition of alkyl chains in alkylglycerols from these sources can vary in length and saturation mdpi.comrsc.org. Common naturally occurring alkylglycerols include chimyl alcohol (hexadecylglycerol), batyl alcohol (octadecylglycerol), and selachyl alcohol (octadecenylglycerol) mdpi.comnih.gov.
Alkylglycerols are also found in other marine invertebrates such as sponges, corals, mollusks, starfish, and crabs, as well as some marine algae mdpi.com.
While this compound is a specific alkylglycerol with an eight-carbon alkyl chain, its endogenous presence is part of the broader distribution of alkylglycerols. The profile of alkylglycerols in biological sources typically consists of a mixture of compounds with varying alkyl chain lengths mdpi.comrsc.org. The presence of alkylglycerols in immune system cells and milk suggests potential roles in immune function and development researchgate.netnih.gov.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15956913 |
| 2-Octylglycerol | 372441 |
| Glycerol | 753 |
| Dihydroxyacetone | 24065 |
| Platelet-activating factor (PAF) | 62413 |
| Hexadecylglycerol (Chimyl alcohol) | 16213514 |
| Octadecylglycerol (Batyl alcohol) | 62877 |
| Octadecenylglycerol (Selachyl alcohol) | 5281112 |
| Tetrahydrobiopterin | 439488 |
Interactive Data Table: Alkylglycerol Distribution in Biological Sources
| Source | Key Alkylglycerols Present (Examples) | Notes |
| Human Bone Marrow | Chimyl, Batyl, Selachyl alcohols | High concentration reported researchgate.netnih.gov. |
| Human Milk | Chimyl, Batyl, Selachyl alcohols | High concentration reported researchgate.netnih.gov. |
| Cow Milk | Glyceryl ethers | Contains glyceryl ethers researchgate.netnih.gov. |
| Shark Liver Oil | Chimyl, Batyl, Selachyl alcohols | Historically significant source alkylglycerols.orgresearchgate.netnih.gov. |
| Ratfish Liver Oil | High concentration of alkylglycerols | Particularly rich source alkylglycerols.org. |
| Marine Invertebrates | Various 1-O-alkyl-sn-glycerol ethers | Diverse range of structures mdpi.com. |
Cellular and Molecular Mechanisms of Action
Membrane Interaction and Destabilization
A key mechanism of action for 1-octylglycerol involves its interaction with and destabilization of lipid membranes. This property is central to its antimicrobial effects.
Targeting Viral Envelopes and Pathogenic Cell Membranes
This compound has been shown to destabilize the lipid envelopes of enveloped viruses and the membranes of pathogenic bacteria and fungi. This destabilization can lead to the inactivation of these pathogens. For instance, it has been reported to inactivate enveloped viruses such as HIV and HSV, as well as pathogenic bacteria like Neisseria gonorrhoeae and Trichomonas. nih.govresearchgate.net This mechanism is similar to that of other antimicrobial lipids, which interact with cell membranes. nih.govresearchgate.netunpaywall.org The interaction with viral envelopes, which are derived from host cell membranes, is a critical step in the viral life cycle, often involving fusion with target cell membranes. nih.govmdpi.com Disrupting this envelope can prevent viral entry and replication.
Differential Effects on Microbial Membranes
An important aspect of this compound's membrane activity is its differential effect on microbial membranes compared to host cell membranes. Studies indicate that this compound can inactivate pathogenic microorganisms while sparing beneficial bacteria, such as Lactobacillus, which are part of the innate flora in certain environments like the vagina. nih.govresearchgate.net This selective toxicity is a desirable characteristic for potential antimicrobial agents, as it minimizes harm to the host's natural microbiome. The mechanism behind this differential effect may relate to differences in membrane lipid composition or structure between pathogenic and beneficial microbes, as well as host cells. mdpi.com
Modulation of Cellular Signaling Pathways
Beyond direct membrane interactions, this compound and related alkylglycerols can also influence cellular signaling processes, notably involving protein kinase C.
Activation of Protein Kinase C
Research has explored the potential of mono-O-octylglycerol as a modulator of protein kinase C (PKC) activity. nih.gov PKC is a family of enzymes involved in various cellular signaling pathways, activated by molecules such as diacylglycerol (DAG). cdnsciencepub.comnih.gov Studies investigating derivatives of di-O-octanoylglycerol and mono-O-octylglycerol have examined their ability to modulate PKC activity, measured by the phosphorylation of histone H1. nih.gov While 1,2-di-O-octanoylglycerol is known as a cell-permeable activator of PKC, the effects of mono-O-octylglycerol specifically on PKC activation require further detailed examination based on the provided search results. sigmaaldrich.com However, the structural similarity to known PKC modulators suggests a potential for interaction with this pathway. nih.gov
Impact on Macrophage Activation and Immune Responses
Alkylglycerols, including those structurally related to this compound, have been implicated in modulating immune responses, particularly through their effects on macrophages. Macrophages are immune cells that play a critical role in initiating immune responses and defending against pathogens. frontiersin.orgebi.ac.uknih.gov They exhibit plasticity and can be activated by various signals, leading to changes in their behavior and function, including enhanced antimicrobial activity. frontiersin.orgnih.govnih.govyoutube.com While the provided search results directly link "macrophage activation" and "immune responses" to the context of microbicides and host defense frontiersin.orgebi.ac.uknih.govnih.govyoutube.comresearchgate.net, a specific detailed mechanism of how this compound directly impacts macrophage activation based solely on the provided snippets is not explicitly detailed. However, the broader class of alkylglycerols has been associated with immunological stimulation. nih.govresearchgate.net
Antimicrobial Mechanisms
The antimicrobial activity of this compound primarily stems from its ability to interact with and disrupt microbial cell membranes. nih.govresearchgate.netunpaywall.org This membrane destabilization leads to the inactivation of a range of pathogens, including bacteria and fungi. nih.govresearchgate.netnih.govresearchgate.net The amphiphilic nature of alkylglycerols, similar to fatty acids and monoglycerides, allows them to integrate into lipid bilayers and compromise their integrity. nih.govresearchgate.net This disruption can lead to leakage of cellular contents and loss of essential cellular functions. unpaywall.org Studies have shown good antibacterial activity against Staphylococcus aureus and antifungal activity against certain fungi for 1-O-octanylglycerol (C8Gly1) and 1-O-dodecylglycerol (C12Gly1). nih.govresearchgate.net The effectiveness can vary depending on the specific microorganism, with Gram-positive bacteria sometimes showing higher susceptibility than Gram-negative bacteria. nih.govresearchgate.net
Bactericidal Properties and Spectrum of Activity
Studies have demonstrated the bactericidal properties of this compound against specific bacterial species. 1-O-octanylglycerol (C8Gly1), a form of this compound, has shown good antibacterial activity against Staphylococcus aureus. wikipedia.orgresearchgate.net Octylglycerol has also exhibited activity against pathogenic bacteria such as Neisseria gonorrhoeae and Streptococcus agalactiae. nih.govresearchgate.netebi.ac.ukscienceopen.com While some reports indicate activity against both Gram-positive and Gram-negative bacteria, the potency might be more pronounced against Gram-positive strains. nih.govciteab.com The antimicrobial activity of 1-O-alkylglycerols, including this compound, suggests their potential utility as antimicrobial agents, particularly in applications such as food preservation. wikipedia.orgresearchgate.net
Antifungal Activities
This compound has displayed potent antifungal activity. wikipedia.orgresearchgate.net Research indicates that 1-O-octanylglycerol (C8Gly1) can inhibit the growth of several fungal species. wikipedia.org
| Fungal Species | Inhibition Rate at 400 μg/mL (%) wikipedia.org |
| A. flavus | 81.3 |
| B. dothidea | 90.9 |
| M. fructigena | 100 |
| P. capsicum | 64.7 |
The mechanism underlying this antifungal activity is believed to involve the destruction of fungal cell membranes, a mode of action similar to that of surfactants. wikipedia.org Octylglycerol, in general, has been shown to inactivate fungi. nih.gov
Antiviral Effects
Beyond its antibacterial and antifungal properties, this compound has also demonstrated antiviral effects. The compound has been found to be active against enveloped viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), encompassing both HSV-1 and HSV-2 strains. nih.govresearchgate.netscienceopen.comnih.gov The antiviral mechanism is thought to involve the destabilization of the viral envelope. nih.gov
Compound and Organism PubChem CIDs
| Name | PubChem CID |
| This compound | 15956913 |
| 2-Octylglycerol | 372441 |
| Staphylococcus aureus | Not Applicable |
| Neisseria gonorrhoeae | Not Applicable |
| Streptococcus agalactiae | Not Applicable |
| Aspergillus flavus | Not Applicable |
| Botryosphaeria dothidea | Not Applicable |
| Monilia fructigena | Not Applicable |
| Phytophthora capsici | Not Applicable |
| Human Immunodeficiency Virus | Not Applicable |
| Herpes Simplex Virus | Not Applicable |
| Herpes Simplex Virus 1 | Not Applicable |
| Herpes Simplex Virus 2 | Not Applicable |
| Escherichia coli | Not Applicable |
| Klebsiella pneumoniae | Not Applicable |
| Pseudomonas aeruginosa | Not Applicable |
| Lactobacillus | Not Applicable* |
Note: PubChem assigns CIDs primarily to chemical compounds. Organisms and viruses are typically represented by taxonomy identifiers rather than a single compound CID.
Advanced Research Methodologies and Analytical Techniques
Chromatographic Methods for Detection and Quantification
Chromatography is a cornerstone for the separation and quantification of 1-Octylglycerol. Gas and liquid chromatography are powerful tools, often coupled with specialized detectors to overcome the compound's limited volatility and lack of UV absorbance.
Gas chromatography (GC) is a powerful tool for the analysis of lipids, though the direct analysis of polar compounds like this compound can be challenging due to its low volatility. nih.govresearchgate.net To overcome this, derivatization is a common strategy. The hydroxyl groups of the glycerol (B35011) moiety are converted into less polar, more volatile trimethylsilyl (TMS) ethers. nih.gov This process, often using reagents like chlorotrimethylsilane and hexamethyldisilazane in pyridine (B92270), allows the compound to be analyzed effectively by GC. nih.gov
The derivatized this compound can then be separated on a capillary column, typically with a non-polar or medium-polar stationary phase, and detected using a Flame Ionization Detector (FID), which is sensitive to organic compounds. researchgate.net Temperature programming is often employed, starting at a lower temperature and gradually increasing it to ensure the elution of all components. wordpress.com While specific methods for this compound are not extensively detailed, protocols for similar monoacylglycerols are well-established and serve as a foundation. nih.govmdpi.com For instance, the analysis of monoolein, monopalmitin, and monostearin often involves derivatization followed by GC-FID analysis. researchgate.net
Table 1: Illustrative GC Conditions for Analysis of Related Glycerol Compounds
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization Agent | Trimethylsilylation (e.g., chlorotrimethylsilane, hexamethyldisilazane) | nih.gov |
| Column Type | Capillary column with DB-5 or similar phase | researchgate.net |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
| Temperature Program | Ramped temperature gradient | wordpress.com |
| Internal Standards | 1,2,4-Butanetriol, Tricaprin | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of this compound as it does not require the analyte to be volatile. Both normal-phase and reversed-phase HPLC can be employed. A method for separating various lipid classes, including alkoxyglycerols, utilizes a silica column with a gradient elution of solvents like isooctane, methyl tert-butyl ether, and 2-propanol. researchgate.net Reversed-phase HPLC, often on a C18 column, is also commonly used for lipid analysis. nih.gov
The choice of mobile phase is critical for achieving good separation. For instance, a gradient system with methanol, acetonitrile, water, and formic acid can be used to separate a wide range of lipids. fishersci.com Due to the absence of a UV-absorbing chromophore in this compound, conventional UV detectors are not effective. mdpi.com Therefore, universal detectors such as a Refractive Index Detector (RID) or, more commonly, an Evaporative Light Scattering Detector (ELSD) are necessary. researchgate.netnih.gov
The coupling of HPLC with an Evaporative Light Scattering Detector (ELSD) is a particularly effective strategy for quantifying this compound and other similar lipids that lack a chromophore. researchgate.netfishersci.com ELSD offers a significant advantage over UV and Refractive Index (RI) detectors by providing stable baselines during gradient elution, which is often necessary for complex lipid separations.
The ELSD works by nebulizing the column eluent into a fine mist, which is then passed through a heated drift tube where the mobile phase evaporates, leaving behind tiny particles of the non-volatile analyte (this compound). These particles are then passed through a light beam, and the scattered light is measured by a photodetector. The detector's response is proportional to the mass of the analyte. fishersci.com This technique has been successfully used for the simultaneous analysis of various lipid classes, including alkoxyglycerols, with detection limits typically below 1 microgram. researchgate.net
Table 2: Example HPLC-ELSD Parameters for Lipid Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Silica or C18 (e.g., Hypersil GOLD) | researchgate.netfishersci.com |
| Mobile Phase | Gradient of organic solvents (e.g., Methanol, Acetonitrile, Isooctane) | researchgate.netfishersci.com |
| Detector | Evaporative Light Scattering Detector (ELSD) | researchgate.net |
| Nebulizer Temperature | ~40-50 °C | sielc.com |
| Evaporator Temperature | ~40-95 °C | sielc.com |
| Gas Flow Rate | 1.6 SLM (Standard Liters per Minute) | sielc.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and functional groups. wisc.eduyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for confirming the structure of this compound. ¹H NMR would show characteristic signals for the protons on the octyl chain, the glycerol backbone, and the hydroxyl groups. hmdb.cahmdb.ca ¹³C NMR would provide distinct signals for each carbon atom, confirming the presence of the C-O-C ether linkage and the primary and secondary alcohol groups.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. wisc.edu A prominent absorption around 1100 cm⁻¹ would correspond to the C-O-C stretching of the ether linkage. Absorptions in the 2850-2960 cm⁻¹ range would confirm the C-H stretching of the octyl chain's alkane groups.
Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with GC (GC-MS) or HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. The resulting mass spectrum would show a protonated molecular ion [M+H]⁺, confirming the molecular weight. Fragmentation analysis (MS/MS) can reveal the loss of the octyl chain or parts of the glycerol backbone, further corroborating the structure. mdpi.com
Computational and Bioinformatics Approaches
Computational methods, particularly molecular dynamics simulations, offer insights into the behavior of this compound at an atomic level, which is not easily accessible through experimental techniques alone.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. youtube.com While specific MD studies focusing solely on this compound are not prominent in the literature, the methodology has been extensively applied to study glycerol and more complex glycerol-based lipids within biological membranes. rsc.orguiuc.edu
In a hypothetical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) would be chosen to model the interactions between the atoms of the molecule and its environment, such as a lipid bilayer or water. nih.gov The simulation would solve Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.
Such simulations could be used to investigate:
Membrane Interaction : How this compound inserts into, and orients within, a model cell membrane.
Translocation (Flip-Flop) : The energy barrier and rate at which this compound moves from one leaflet of a lipid bilayer to the other. nih.gov
Hydration and Conformation : The interaction of this compound with surrounding water molecules and its preferred three-dimensional shape in an aqueous environment.
Effect on Membrane Properties : How the presence of this compound might alter the fluidity, thickness, and local order of a lipid membrane. Studies on related molecules like glycerol dialkyl glycerol tetraethers have shown that modifications like hydroxylation can introduce local disorder and increase membrane fluidity. nih.gov
These computational approaches complement experimental data by providing a dynamic, molecular-level understanding of the compound's behavior in complex biological systems.
Metabolic Network Reconstruction
Metabolic network reconstruction is a process that mathematically represents the complex web of biochemical reactions within an organism or a specific cell type. nih.gov This approach aims to build a comprehensive model of metabolism by integrating data from genomics, literature, and specialized biochemical databases. nih.gov For a compound like this compound, which belongs to the ether lipid class, metabolic network reconstruction would focus on mapping its synthesis, degradation, and integration into more complex cellular lipids.
The biosynthesis of ether lipids is a multi-step process that involves enzymes located in both peroxisomes and the endoplasmic reticulum. researchgate.net The pathway begins with dihydroxyacetone phosphate (B84403) (DHAP), which is acylated and then has its acyl group replaced by a fatty alcohol to form 1-alkyl-DHAP. researchgate.net This is subsequently reduced to 1-alkyl-glycerol-phosphate. researchgate.net When supplied exogenously to cell cultures, this compound can enter this pathway, likely via phosphorylation, thereby bypassing the initial peroxisomal steps of ether lipid synthesis. researchgate.net
A reconstructed network would model how this compound is utilized as a precursor for various ether phospholipids (B1166683), such as plasmalogens and platelet-activating factor (PAF). nih.govwikipedia.org These molecules are crucial components of cellular membranes and are involved in cell signaling. wikipedia.orgfrontiersin.org The model would include the enzymes responsible for these conversions and the stoichiometry of each reaction. nih.gov
Furthermore, systems genomics approaches can be applied to enhance these models. By integrating lipidomic, transcriptomic, and genomic data from large population cohorts, researchers can identify alterations in ether lipid metabolism associated with specific phenotypes, such as obesity. nih.gov Such an integrated model could predict how the metabolic flux through the ether lipid pathway changes in response to varying levels of this compound or genetic variations in key enzymes. nih.gov This provides a powerful tool for understanding the systemic role of ether lipids and for identifying potential points of therapeutic intervention.
Cell Culture and In Vitro Model Systems
Cell culture and other in vitro models are indispensable tools for investigating the specific biological activities of this compound at the cellular level, without the complexities of a whole organism. These systems allow researchers to study its effects on cell viability, proliferation, and specific cellular pathways in a controlled environment.
A significant area of in vitro research for this compound has been in the development of topical microbicides. Studies have utilized liposome (B1194612) formulations of this compound and tested their efficacy and toxicity in relevant human cell models. For instance, its ability to suppress HIV-1 was evaluated using a peripheral blood mononuclear cell (PBMC)-based model. nih.govresearchgate.net These investigations found that this compound formulations could suppress the virus effectively. nih.gov Concurrently, its safety was assessed using ex vivo human ectocervical tissue models, which showed no toxicity, indicating its potential as a safe microbicide. nih.govresearchgate.net
The broader class of alkylglycerols has been examined in a variety of cell culture systems to understand their diverse biological roles. For example, supplementing the growth media of L-M cell fibroblasts with alkylglycerols has been shown to significantly increase the cellular content of alkyl ether phospholipids. nih.gov This model is useful for studying the biophysical and biochemical consequences of enriching cell membranes with these lipids. nih.gov In other applications, synthetic alkylglycerols have been tested on human umbilical vein endothelial cells (HUVEC) to evaluate their effects on angiogenesis, a key process in tumor development. nih.gov Additionally, the immunostimulatory properties of alkylglycerols have been demonstrated in vitro through their ability to activate murine macrophage cell lines like RAW264.7. mdpi.comresearchgate.net
The table below summarizes key findings from in vitro studies involving this compound and other related alkylglycerols.
| Cell/Tissue Model | Alkylglycerol Compound(s) | Research Focus | Key Findings | Citation |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | This compound (OG) | Anti-HIV activity | Liposome formulations of OG showed greater than 80% suppression of HIV-1. | nih.gov |
| Human Ectocervical Tissue | This compound (OG) | Toxicity assessment | The liposome formulation was found to be non-toxic to the excised human tissue. | nih.gov |
| L-M Cell Fibroblasts | Hexadecylglycerol | Ether lipid metabolism | Supplementation increased alkyl ether phospholipid content by approximately 70%. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Synthetic 18:1 and 16:1 alkylglycerols | Angiogenesis | Unsaturated alkylglycerols showed the strongest inhibiting effect on cell proliferation. | nih.gov |
| RAW264.7 Murine Macrophages | Alkylglycerols | Immunostimulation | Stimulated macrophage activity, including nitric oxide synthesis and interleukin-6 expression. | mdpi.com |
| Staphylococcus aureus | 1-O-octanylglycerol (C8Gly1) | Antimicrobial Activity | Displayed good antibacterial activity against S. aureus. | researchgate.net |
Applications in Preclinical and Basic Science Research
Development as a Research Tool in Drug Delivery Systems
1-Octylglycerol's properties make it a subject of investigation for enhancing drug delivery. Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, is advantageous for interacting with biological membranes and formulating delivery vehicles ijpsjournal.comresearchgate.net.
Integration into Liposomal Formulations for Hydrophobic Compounds
Liposomes, spherical vesicles composed of lipid bilayers, are widely studied as drug delivery systems capable of encapsulating both hydrophilic and hydrophobic drugs ijpsjournal.comresearchgate.netmdpi.com. Hydrophobic drugs typically integrate into the lipid bilayer of liposomes ijpsjournal.commdpi.com. This compound, being poorly soluble in water and having a hydrophobic nature, is suitable for incorporation into the lipid phase of liposomal formulations nih.govresearchgate.net. Research has explored the feasibility of using liposome (B1194612) drug delivery systems to formulate octylglycerol itself, particularly in the context of developing vaginal microbicides nih.govresearchgate.net. Such formulations can provide a non-polar environment ideal for hydrophobic compounds like octylglycerol, potentially offering an alternative to traditional aqueous gel products which can have drawbacks like leaking and messiness nih.govresearchgate.net. Studies have shown that liposomal formulations containing octylglycerol and phosphatidyl choline (B1196258) demonstrated in vitro activity against certain pathogens nih.govresearchgate.net. The release profile of octylglycerol from liposome products has been observed to be controlled and prolonged compared to conventional gel formulations nih.gov.
Functionalization of Nanocarriers for Targeted Delivery
Nanocarriers, including nanoparticles, are being investigated for their potential in targeted drug delivery, aiming to improve the delivery and efficacy of therapeutic agents tandfonline.comresearchgate.net. The functionalization of nanocarriers with various molecules can influence their interaction with biological barriers and target cells worktribe.com. While direct information on the functionalization of nanocarriers with this compound for targeted delivery was not explicitly found, related research involves the use of octylglyceryl-modified dextran-graft-poly(lactic acid) nanoparticles for peptide delivery, suggesting that octylglyceryl moieties can be incorporated into polymeric nanocarriers researchgate.nettandfonline.com. These nanoparticles showed potential for peptide delivery and appeared nontoxic at low concentrations against human brain endothelial cells in one study researchgate.nettandfonline.com. This indicates that compounds incorporating the octylglyceryl structure, such as this compound or its derivatives, can be components of nanocarrier systems being explored for targeted delivery applications.
Investigation as an Antimicrobial Agent in Model Systems
This compound and other 1-O-alkylglycerols have demonstrated antimicrobial activities in various in vitro and model systems researchgate.netnih.gov. Their mechanism of action may involve disrupting cell membranes, similar to common surfactants nih.gov.
Evaluation against Viral Pathogens in Cell Culture Models
Research has explored the activity of octylglycerol against viral pathogens in cell culture models. A liposomal formulation containing octylglycerol demonstrated in vitro activity against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Human Immunodeficiency Virus type 1 (HIV-1) nih.govresearchgate.netmdpi.com. This suggests a potential role for this compound, particularly in formulated systems, against enveloped viruses asm.orgasm.org.
Assessment against Bacterial and Fungal Species in In Vitro Systems
1-O-alkylglycerols, including 1-O-octanylglycerol (C8Gly1), have been assessed for their activity against bacterial and fungal species in in vitro systems researchgate.netnih.gov. C8Gly1 has shown antibacterial activity against Staphylococcus aureus researchgate.netnih.gov. In addition to antibacterial effects, C8Gly1 and 1-O-dodecylglycerol (C12Gly1) have demonstrated antifungal activity against plant pathogenic fungi such as Botryosphaeria dothidea, Monilia fructigena, and Phytophthora capsicum researchgate.netnih.gov. C8Gly1 exhibited broader antifungal activity compared to C12Gly1 in one study nih.gov. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of related compounds like octyl gallate have been determined against various bacterial strains, including Staphylococcus aureus and Enterococcus species, showing potent activity against Gram-positive bacteria mdpi.comnih.govresearchgate.netnih.gov.
Data Table: In Vitro Antimicrobial Activity of 1-O-Alkylglycerols and Related Compounds
| Compound | Microorganism | Activity Type | Concentration | Findings | Source |
| 1-O-octanylglycerol | Staphylococcus aureus | Antibacterial | 400 µg/mL | Inhibition of growth | researchgate.netnih.gov |
| 1-O-octanylglycerol | Botryosphaeria dothidea | Antifungal | 400 µg/mL | Inhibition of growth (81.3% inhibition rate) | researchgate.netnih.gov |
| 1-O-octanylglycerol | Monilia fructigena | Antifungal | 400 µg/mL | Inhibition of growth (90.9% inhibition rate) | researchgate.netnih.gov |
| 1-O-octanylglycerol | Phytophthora capsicum | Antifungal | 400 µg/mL | Inhibition of growth (100% inhibition rate) | researchgate.netnih.gov |
| 1-O-dodecylglycerol | Staphylococcus aureus | Antibacterial | 400 µg/mL | Inhibition of growth | researchgate.netnih.gov |
| 1-O-dodecylglycerol | Botryosphaeria dothidea | Antifungal | 400 µg/mL | Inhibition of growth (58.8% inhibition rate) | nih.gov |
| 1-O-dodecylglycerol | Monilia fructigena | Antifungal | 400 µg/mL | Inhibition of growth (39.6% inhibition rate) | nih.gov |
| 1-O-dodecylglycerol | Phytophthora capsicum | Antifungal | 400 µg/mL | Inhibition of growth (95.3% inhibition rate) | nih.gov |
| Octyl gallate | Gram-positive bacteria | Antibacterial | MIC: 4-8 µg/mL, MBC: 8-16 µg/mL | Potent bactericidal activity against various strains, including MRSA mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
| Octyl gallate | Saccharomyces cerevisiae | Antifungal | MFC: 25 µg/mL | Fungicidal activity | nih.gov |
| Octyl gallate | Zygosaccharomyces bailii | Antifungal | MFC: 50 µg/mL | Fungicidal activity | nih.gov |
Note: MFC = Minimum Fungicidal Concentration
Studies on Biofilm Reduction
Biofilms are structured communities of microorganisms that are often more resistant to antimicrobial treatments than planktonic cells nih.govresearchgate.net. Research has explored the ability of compounds like octyl gallate, which shares some structural features with this compound, to reduce biofilm formation mdpi.comnih.govnih.govnih.gov. Octyl gallate has demonstrated potent antibiofilm activities against various bacterial strains, including Staphylococcus aureus mdpi.comnih.govnih.gov. Studies have shown that octyl gallate significantly diminished Streptococcus mutans biofilm formation on solid surfaces in a dose-dependent manner nih.gov. A concentration of 100.24 µM of octyl gallate inhibited S. mutans biofilm development by 100% nih.gov. While direct studies on this compound's effect on biofilm reduction were not prominently found in the search results, the demonstrated antibiofilm activity of structurally related compounds like octyl gallate suggests this is an area of potential investigation for this compound.
Role in Lipid Synthesis Research
This compound and related octylglycerols have been explored in research concerning lipid synthesis and metabolism. As a synthetic lipid, this compound can be modeled after naturally occurring lipids, such as those found in human breast milk. nih.gov Its structure makes it relevant in studies investigating the synthesis of various lipid derivatives. For instance, research has involved the synthesis of long-chain glyceryl-(1) ethers, a class of lipids that includes octylglycerol. acs.org
Furthermore, derivatives of mono-O-octylglycerol have been investigated for their effects on the activities of key enzymes involved in lipid metabolism and signaling, specifically protein kinase C and diacylglycerol kinase. acs.orgacs.org These studies contribute to understanding how structural variations in lipids can influence enzymatic pathways crucial for cellular function and lipid synthesis regulation.
Research into enzymatic synthesis methods has also utilized octyl-containing intermediates. For example, the enzymatic interesterification of triacylglycerols with octyl dihydrocaffeate has been explored as a method to produce phenolated acylglycerols. researchgate.net While this involves an octyl ester rather than this compound directly, it highlights the use of octyl-containing precursors in the enzymatic synthesis of modified lipids. The synthesis of fatty acid octyl esters from lipid sources like housefly larval lipids also demonstrates the incorporation of octyl groups into fatty acid structures through processes like esterification, relevant to lipid modification research. mdpi.comcapes.gov.br
Exploration in Food Preservation Research
The potential of this compound and related alkylglycerols as antimicrobial agents has led to their exploration in food preservation research. 1-O-octanylglycerol (C8Gly1), which is synonymous with this compound, has demonstrated antimicrobial activity against several microorganisms relevant to food spoilage and safety. researchgate.net
Studies have shown that 1-O-octanylglycerol exhibits good antibacterial activity against Staphylococcus aureus. researchgate.net In addition to antibacterial effects, it has also been found to inhibit the growth of certain fungi, including Botryosphaeria dothidea, Monilia fructigena, and Phytophthora capsicum, at specific concentrations (e.g., 400 μg/mL). researchgate.net These findings suggest that this compound can serve as a potential novel antimicrobial agent for use in food preservation applications. researchgate.net
Related compounds, such as glycerin fatty acid esters containing caprylic acid (an eight-carbon fatty acid), have also been noted for their anticorrosive properties when added to food products like flour and meat, indicating a broader interest in glycerol-based lipids for extending food shelf life. google.com While glycerol (B35011) itself is a known food additive (E422) used as a humectant and can indirectly aid preservation by reducing water activity, alkylglycerols like this compound show direct antimicrobial effects that are valuable in the context of food preservation research. wikipedia.orgechemi.comfood-detektiv.descielo.br
Future Directions and Emerging Research Avenues
Exploration of Novel Alkylglycerol Analogs and Derivatives
Future research on 1-octylglycerol and related alkylglycerols involves the synthesis and investigation of novel analogs and derivatives to potentially enhance their biological activities or modify their properties for specific applications. The structural versatility of the glycerol (B35011) backbone and the alkyl chain allows for the creation of a wide range of modified compounds. For instance, studies have explored alkylglycerol derivatives with alkyne moieties in their alkyl chains, demonstrating advancements in synthetic chemistry for producing such analogs africaresearchconnects.com. These synthetic efforts aim to create compounds with potentially improved or altered biological activities compared to naturally occurring alkylglycerols africaresearchconnects.com.
Research also includes the development of alkylglycerol derivatives for specific purposes, such as skin penetration modulation mdpi.com. Studies have evaluated the absorption modulating activity of alkylglycerol derivatives like batyl alcohol (octadecylglycerol) and chimyl alcohol (hexadecylglycerol), which contain longer alkyl chains than this compound mdpi.com. These investigations suggest that the alkyl chain length and the presence of hydroxyl groups influence their interaction with intercellular lipids in the skin barrier mdpi.com. The exploration of novel analogs with varying alkyl chain lengths, degrees of saturation, and modifications to the glycerol headgroup could lead to compounds with tailored properties for pharmaceutical or cosmetic applications.
Furthermore, the synthesis of ether lipid analogs, including those related to alkylglycerols, is ongoing to study their inhibitory properties against enzymes like phospholipase A uu.nl. Modifying the alkyl chain, the ether bond, or the glycerol backbone can yield analogs with different interactions with enzymes and cellular targets uu.nl. This line of research contributes to understanding the structure-activity relationships of alkylglycerols and informs the design of future derivatives.
Advanced Mechanistic Elucidation at the Subcellular Level
A key future direction is to achieve a more advanced understanding of the precise mechanisms by which this compound and other alkylglycerols exert their effects at the subcellular level. While some mechanisms have been suggested, such as incorporation into membrane phospholipids (B1166683) and involvement in lipid signaling interactions, the detailed molecular events are still being uncovered researchgate.netnih.gov.
Research indicates that alkylglycerols can interfere with lipid signaling pathways. For example, they have been shown to amplify platelet-activating factor (PAF) production in monocytes and participate in the production of 1-O-alkyl-2-acyl-sn-glycerol, a protein kinase C (PKC) inhibitor, in endothelial cells researchgate.net. Future studies will likely delve deeper into the specific enzymes and signaling molecules modulated by alkylglycerols and their derivatives. For instance, research on the effects of alkylglycerol derivatives on diacylglycerol kinase (DGK) activity in cell lines highlights the investigation of specific enzyme targets cdnsciencepub.com.
Understanding the interaction of alkylglycerols with cellular membranes is another critical area. Their amphiphilic nature allows them to integrate into lipid bilayers, potentially altering membrane structure and function ontosight.aimdpi.com. Advanced imaging techniques and biophysical methods could provide detailed insights into how alkylglycerols are incorporated into different cellular membranes and how this affects membrane fluidity, protein localization, and downstream signaling events.
The role of alkylglycerol monooxygenase (AGMO), the enzyme responsible for cleaving the ether bond in alkylglycerols, is also an area of ongoing and future research nih.govpnas.org. Understanding how AGMO activity is regulated and how it affects the cellular concentrations of alkylglycerols and their downstream metabolites is crucial for elucidating their physiological roles nih.govpnas.org. Future investigations may focus on the subcellular localization of AGMO and its interaction with other cellular components involved in lipid metabolism.
Integration with Omics Technologies in Metabolic Research
The integration of alkylglycerol research with advanced omics technologies, such as lipidomics, metabolomics, transcriptomics, and proteomics, represents a significant future direction for understanding their roles in metabolic research researchgate.netnih.govresearchgate.netnih.govku.dkfrontiersin.orgcore.ac.uk. These technologies enable a comprehensive analysis of the molecular changes that occur in biological systems in response to alkylglycerols.
Lipidomics, in particular, is a powerful tool for analyzing the complete set of lipids in a biological sample nih.govresearchgate.net. Developing high-coverage lipidomics methods specifically for alkylglycerols and related ether lipids is crucial for their comprehensive analysis in various biological matrices nih.gov. Such methods can help identify specific alkylglycerol species present and how their levels change in different physiological or pathological conditions nih.govresearchgate.net.
Integrating lipidomics with other omics technologies can provide a more holistic view of the metabolic impact of alkylglycerols. For instance, combining lipidomics with transcriptomics and proteomics can help researchers understand how alkylglycerols influence gene expression and protein synthesis related to lipid metabolism and other cellular processes nih.govku.dkfrontiersin.org. This multi-omics approach can reveal complex interactions and regulatory networks affected by alkylglycerols. Studies are already utilizing multi-omics to understand metabolic diseases, and this can be extended to investigate the role of alkylglycerols nih.govku.dk.
Furthermore, omics technologies can be applied to study the effects of alkylglycerols in various biological systems, including their influence on the microbiome and its relationship with host metabolism researchgate.net. High-throughput omics technologies are being used in milk microbiome studies to understand the relationship between host phenotype and microbial signatures, and this approach could be valuable in studying the impact of alkylglycerols present in milk researchgate.net.
The application of omics technologies can also aid in identifying biomarkers related to alkylglycerol metabolism or activity, which could be useful for diagnostic or prognostic purposes in the future nih.govfrontiersin.org. Advanced data analysis techniques, including bioinformatics and machine learning, will be essential for interpreting the large and complex datasets generated by multi-omics studies in alkylglycerol research frontiersin.org.
Q & A
Q. What are the established synthesis methods for 1-Octylglycerol, and how do reaction conditions (e.g., solvent, catalyst) influence yield and stereochemical outcomes?
- Methodological Answer : Synthesis typically involves esterification of glycerol with octanoic acid derivatives. Key parameters include:
- Catalyst selection : Lipases or chemical catalysts (e.g., sulfuric acid) affect regioselectivity. Lipases often favor 1,3-regioselectivity due to steric constraints .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove unreacted fatty acids.
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but risk side reactions like di- or triacylglycerol formation.
- Yield optimization : Monitor via thin-layer chromatography (TLC) or HPLC. Typical yields range from 60–85%, depending on catalyst efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies acyl chain integration (δ 0.88 ppm for terminal CH) and glycerol backbone protons (δ 3.4–4.3 ppm). C NMR confirms ester carbonyl signals at ~173 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions ([M+H] at m/z 245.21) and fragmentation patterns for acyl chain verification .
- Reverse-phase HPLC : C18 columns with evaporative light scattering detectors (ELSD) quantify purity (>95% required for biological assays) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves and safety goggles, as per OSHA guidelines, even though this compound is classified as non-hazardous under GHS .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of organic vapors.
- Waste disposal : Collect in designated containers for incineration; avoid release into waterways due to potential ecological persistence .
Advanced Research Questions
Q. How can researchers design experiments to investigate the cellular uptake mechanisms of this compound in mammalian systems?
- Methodological Answer :
- Fluorescent tagging : Synthesize a BODIPY-labeled analog to track intracellular localization via confocal microscopy .
- Inhibitor studies : Use lipid transport inhibitors (e.g., phloretin for passive diffusion; siRNA knockdown of fatty acid transporters like CD36) to elucidate pathways .
- Quantitative uptake assays : LC-MS/MS quantification of intracellular this compound levels over time, normalized to protein content .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies (e.g., pro-inflammatory vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-response standardization : Use physiologically relevant concentrations (e.g., 10–100 µM) and validate via cell viability assays (MTT/WST-1) to exclude cytotoxicity artifacts .
- Model system validation : Compare primary cells (e.g., human macrophages) vs. immortalized lines (e.g., THP-1) to assess context-dependent effects .
- Multi-omics integration : Pair transcriptomics (RNA-seq) with lipidomics to identify downstream signaling nodes (e.g., PPAR-γ vs. NF-κB pathways) .
Q. What computational approaches predict the interaction of this compound with lipid bilayers or protein targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use GROMACS or CHARMM to model insertion into lipid bilayers, analyzing parameters like lateral diffusion and membrane curvature .
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors (e.g., GPR120) using crystal structures from the PDB .
- QSAR modeling : Develop quantitative structure-activity relationship models to correlate acyl chain length with anti-microbial or anti-cancer activity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible biological assays?
- Methodological Answer :
- Quality control (QC) : Implement strict HPLC-ELSD thresholds (e.g., >98% purity) and document NMR spectral fingerprints for each batch .
- Stability testing : Assess degradation under storage conditions (-20°C vs. 4°C) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in in vivo models?
- Methodological Answer :
- Mixed-effects models : Account for inter-animal variability in pharmacokinetic studies (e.g., NONMEM or R/lme4) .
- Non-linear regression : Fit EC/IC curves using GraphPad Prism with constraints for Hill slopes .
Literature and Data Evaluation
Q. What criteria should guide the inclusion/exclusion of studies in a systematic review of this compound’s metabolic effects?
- Methodological Answer :
- Exclusion criteria : Omit studies lacking purity validation, using non-physiological doses (>1 mM), or failing to report solvent controls (e.g., DMSO toxicity) .
- Data quality assessment : Use GRADE criteria to rank evidence from in vitro (low) to in vivo/clinical (high) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
